molecular formula C25H26O4 B1245051 Erycristagallin

Erycristagallin

Cat. No.: B1245051
M. Wt: 390.5 g/mol
InChI Key: VNTSSLCFFUCTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erycrystagallin: is a naturally occurring isoflavonoid compound isolated from the bark of certain Erythrina species. It has garnered attention due to its diverse biological activities, including antimicrobial and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of erycrystagallin typically involves the extraction from the bark of Erythrina species using organic solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate erycrystagallin .

Industrial Production Methods: The use of high-performance liquid chromatography (HPLC) and other advanced purification techniques would be essential to obtain erycrystagallin in pure form .

Chemical Reactions Analysis

Types of Reactions: : Erycrystagallin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Erycrystagallin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under controlled conditions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced forms of erycrystagallin .

Comparison with Similar Compounds

Similar Compounds: : Erycrystagallin is structurally similar to other isoflavonoids such as abyssinone V and 4’-hydroxy-6,3’,5’-triprenylisoflavonone . These compounds also exhibit antimicrobial and anti-inflammatory properties.

Uniqueness: : What sets erycrystagallin apart is its higher potency in inhibiting phospholipase A2 and its broader spectrum of antimicrobial activity . This makes it a more promising candidate for developing new therapeutic agents compared to its analogs.

Conclusion

Erycrystagallin is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and biological activities make it a valuable subject for ongoing research and development.

Properties

Molecular Formula

C25H26O4

Molecular Weight

390.5 g/mol

IUPAC Name

2,10-bis(3-methylbut-2-enyl)-6H-[1]benzofuro[3,2-c]chromene-3,9-diol

InChI

InChI=1S/C25H26O4/c1-14(2)5-7-16-11-19-23(12-22(16)27)28-13-20-17-9-10-21(26)18(8-6-15(3)4)24(17)29-25(19)20/h5-6,9-12,26-27H,7-8,13H2,1-4H3

InChI Key

VNTSSLCFFUCTNP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OCC3=C2OC4=C3C=CC(=C4CC=C(C)C)O)C

Synonyms

3,9-dihydroxy-2,10-di(gamma,gamma-dimethylallyl)-6a,11a-dehydropterocarpan
erycristagallin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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